molecular formula C13H19ClN4O2 B2648780 N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034575-76-1

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2648780
CAS No.: 2034575-76-1
M. Wt: 298.77
InChI Key: DJYAIVIAIKKUIX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the chloropyrimidine moiety: This step involves the reaction of the pyrrolidine intermediate with a chloropyrimidine derivative, often under nucleophilic substitution conditions.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl protecting groups followed by deprotection.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays or as a precursor for biologically active compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
  • N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-sulfonamide

Uniqueness

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)17-12(19)18-5-4-10(8-18)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYAIVIAIKKUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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